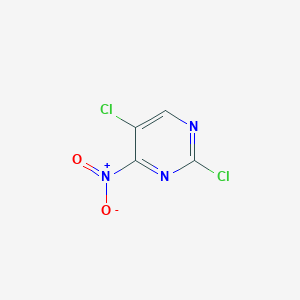

2,5-Dichloro-4-nitropyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, largely due to their prevalence in nature and their wide-ranging applications. gsconlinepress.com As fundamental components of DNA and RNA (in the form of thymine, cytosine, and uracil), they are central to the processes of life itself. gsconlinepress.com This biological significance has inspired chemists to explore synthetic pyrimidine analogues, leading to the discovery of compounds with a broad spectrum of pharmacological activities. researchgate.netscispace.com Pyrimidine-based structures are found in a variety of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. researchgate.netorientjchem.org The pyrimidine ring also serves as a key structural motif in vitamins such as thiamine (B1217682) and riboflavin. scispace.com The versatility of the pyrimidine scaffold allows for extensive functionalization, making it an attractive target for the synthesis of novel compounds with tailored properties. gsconlinepress.comresearchgate.net

General Reactivity Principles of Pyrimidine Cores Bearing Halogen and Nitro Substituents

The chemical behavior of the pyrimidine ring is significantly altered by the presence of halogen and nitro substituents. These electron-withdrawing groups activate the pyrimidine core towards nucleophilic aromatic substitution (SNAr) reactions. rsc.org The nitro group, in particular, strongly enhances the electrophilicity of the ring, facilitating the displacement of halogen atoms by a wide range of nucleophiles. rsc.orgrsc.org

The positions of these substituents on the pyrimidine ring dictate the regioselectivity of the substitution reactions. Generally, the chlorine atoms at positions 2, 4, and 6 of the pyrimidine ring are susceptible to nucleophilic attack. The presence of a nitro group at position 5 further activates the chlorine atoms at the adjacent 4 and 6 positions. This activation makes them excellent leaving groups in SNAr reactions. rsc.orgrsc.org This predictable reactivity allows for the sequential and controlled introduction of various functional groups, a crucial strategy in the multi-step synthesis of complex target molecules. chemrxiv.org

Isomeric Considerations and Positional Effects within Dichloronitropyrimidine Structures

The specific arrangement of substituents on the dichloronitropyrimidine ring gives rise to distinct isomers, each with a unique reactivity profile. A notable comparison can be drawn between 2,5-Dichloro-4-nitropyrimidine and its isomer, 2,4-Dichloro-5-nitropyrimidine (B15318) .

In 2,4-Dichloro-5-nitropyrimidine , the nitro group at position 5 strongly activates the chlorine atom at position 4 for nucleophilic substitution. researchgate.netnordmann.global This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at the C4 position. Consequently, reactions with nucleophiles often proceed with high selectivity at this position. researchgate.net

Conversely, in This compound , the nitro group is at position 4. This positioning influences the reactivity of the two chlorine atoms differently. The chlorine at C2 is generally less reactive than the chlorine at C4 in SNAr reactions on a pyrimidine ring. However, the precise electronic effects and steric environment around each chlorine atom in this specific isomer dictate the outcome of nucleophilic attack. This differential reactivity between the two chlorine atoms in this compound can be exploited for the regioselective synthesis of disubstituted pyrimidines.

The distinct reactivity patterns of these isomers are a clear illustration of positional isomerism significantly impacting chemical behavior. nih.govrsc.org This understanding is critical for synthetic chemists to select the appropriate starting material to achieve the desired substitution pattern in the target molecule. For instance, the synthesis of certain purine (B94841) analogues and other complex heterocyclic systems may specifically require the unique reactivity of this compound over its 2,4-dichloro isomer. nih.govresearchgate.net

Table 1: Comparison of Dichloronitropyrimidine Isomers

| Feature | This compound | 2,4-Dichloro-5-nitropyrimidine |

|---|---|---|

| Structure | A pyrimidine ring with chlorine atoms at positions 2 and 5, and a nitro group at position 4. | A pyrimidine ring with chlorine atoms at positions 2 and 4, and a nitro group at position 5. |

| Primary Reactive Site | The relative reactivity of the C2 and C5 chlorines is influenced by the C4 nitro group, allowing for potential regioselective substitutions. | The chlorine atom at position 4 is highly activated by the adjacent nitro group at position 5, making it the primary site for nucleophilic attack. researchgate.net |

| Synthetic Utility | A valuable precursor for the synthesis of specifically substituted pyrimidines and fused heterocyclic systems where substitution at the 5-position is desired. | Commonly used as a starting material for the synthesis of various biologically active compounds, including purine analogues, by initial substitution at the C4 position. nordmann.globalresearchgate.netchemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C4HCl2N3O2 |

|---|---|

Molecular Weight |

193.97 g/mol |

IUPAC Name |

2,5-dichloro-4-nitropyrimidine |

InChI |

InChI=1S/C4HCl2N3O2/c5-2-1-7-4(6)8-3(2)9(10)11/h1H |

InChI Key |

KJQMNZALJSBZMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dichloro 4 Nitropyrimidine and Analogues

De Novo Synthesis Strategies for Substituted Pyrimidine (B1678525) Scaffolds

De novo synthesis, the construction of heterocyclic rings from acyclic precursors, represents a fundamental approach to creating diverse pyrimidine scaffolds. These methods offer flexibility in introducing various substituents onto the pyrimidine core by choosing appropriately substituted starting materials.

A prevalent strategy involves the condensation of a 1,3-dielectrophilic component with a C-N-C amidine fragment. nih.gov For instance, reactions utilizing 1,3-dicarbonyl compounds with amidines are classic and widely used methods for forming substituted pyrimidine rings. nih.gov This approach allows for the incorporation of substituents at positions 2, 4, 5, and 6 of the pyrimidine ring. The synthesis of pyrimidines can also be achieved from acyclic compounds through transformations based on pyrimidine derivatives. core.ac.uk

Another innovative approach is a deconstruction-reconstruction strategy. This method involves cleaving an existing pyrimidine ring to form reactive intermediates, which are then recyclized with different partners to generate novel, substituted pyrimidines or other heterocycles. nih.gov For example, a pyrimidinium salt can be cleaved to form an iminoenamine intermediate. This intermediate can then be subjected to a reconstruction process with a different amidine to yield a new 2,5-disubstituted pyrimidine. nih.gov This strategy provides a powerful tool for structural diversification in drug discovery and SAR (Structure-Activity Relationship) studies. nih.gov

Multicomponent reactions (MCRs) also serve as a powerful tool for the de novo synthesis of complex pyrimidine derivatives in a single pot, often aligning with the principles of green chemistry by improving efficiency and reducing waste. rasayanjournal.co.intandfonline.com

Electrophilic Nitration Reactions of Dichloropyrimidine Precursors

The introduction of a nitro group at the C4-position of a dichloropyrimidine ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution. The mechanism of nitration is one of the most studied electrophilic substitutions in aromatic chemistry. rushim.ru

The direct nitration of a 2,5-dichloropyrimidine (B52856) precursor would be the most straightforward route. However, the regioselectivity of nitration on the pyrimidine ring can be complex and is highly influenced by the existing substituents. For pyridine (B92270) analogues, direct nitration is a standard method. For instance, 2,4-dichloro-5-nitropyridine (B33049) is synthesized by the direct nitration of 2,4-dichloropyridine (B17371) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures. Similarly, 4-nitropyridine (B72724) can be synthesized by nitrating pyridine with a suitable nitrating agent. ontosight.ai

For pyrimidines, the electron-deficient nature of the ring makes electrophilic substitution challenging. The synthesis of 2,4-dichloro-5-nitropyrimidine (B15318), an isomer of the target compound, is achieved by first nitrating uracil (B121893) to get 5-nitrouracil (B18501), followed by chlorination with phosphorus oxychloride. chemicalbook.com This highlights a common strategy where the nitration step precedes the chlorination of the hydroxyl groups.

The reaction conditions for nitration must be carefully controlled to achieve the desired product and avoid the formation of unwanted byproducts. ontosight.aigoogle.com

Table 1: Examples of Nitration Reactions on Pyridine and Benzene Analogues

| Precursor | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | HNO₃ / H₂SO₄ | 0–5°C | 2,4-Dichloro-5-nitropyridine | |

| Pyridine | Nitric acid / Sulfuric acid | Controlled conditions | 4-Nitropyridine | ontosight.ai |

| 2,5-Dichloronitrobenzene | Oleum | High acidity | Dinitro derivative (o:p ratio < 1) | rushim.ru |

| 3-Alkyl benzotrifluoride | Nitric Acid | -40°C to 10°C | 2-nitro, 4-nitro, and 6-nitro isomers | google.com |

Regioselective Chlorination Approaches for Nitropyrimidine Intermediates

Achieving the desired 2,5-dichloro substitution pattern requires highly regioselective chlorination methods. The strategy often depends on the chosen synthetic route and the nature of the pyrimidine intermediate.

A widely used and effective method for introducing chlorine atoms at the 2- and 4-positions of the pyrimidine ring is the treatment of the corresponding pyrimidinone (uracil) derivatives with a strong chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com For example, 2,4-dichloro-5-nitropyrimidine is synthesized from 5-nitrouracil by refluxing with POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline. chemicalbook.com This reaction converts the hydroxyl groups of the uracil tautomer into chloro groups. This method is robust and allows for the large-scale production of dichloropyrimidines. chemicalbook.com

Modern synthetic chemistry also explores direct C-H chlorination as a more atom-economical approach. nih.gov These methods often rely on transition-metal catalysis to activate specific C-H bonds for chlorination. For instance, a copper-catalyzed, pyrimidine-directed regioselective C2-H chlorination of indoles has been developed using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.org Another approach involves using N-chlorosuccinimide (NCS) for C5-chlorination of pyrimidines, which can provide two distinct points for diversification. nih.gov The regioselectivity in these reactions is often controlled by directing groups present on the substrate, which coordinate to the metal catalyst and guide the chlorination to a specific position. nih.gov

The regioselectivity of nucleophilic substitution (SNAr) reactions on dichloropyrimidines is also a critical consideration. The presence of an electron-withdrawing nitro group significantly influences which chlorine atom is more susceptible to substitution. The regioselectivity is sensitive to other substituents on the ring, and understanding the electronic properties (like the LUMO and LUMO+1 orbitals) can help predict the outcome. wuxiapptec.com For 2,4-dichloropyrimidines with an electron-withdrawing group at C-5, substitution typically occurs selectively at C-4. researchgate.net

Table 2: Chlorination Methods for Heterocyclic Compounds

| Substrate | Chlorinating Agent/System | Product | Key Feature | Reference |

|---|---|---|---|---|

| 5-Nitrouracil | POCl₃ / N,N-dimethylaniline | 2,4-Dichloro-5-nitropyrimidine | Conversion of hydroxyls to chlorides | chemicalbook.com |

| Pyrimidine Intermediate | N-chlorosuccinimide / Trifluoroacetic acid | C5-Chlorinated Pyrimidine | Direct C-H chlorination | nih.gov |

| Indole with pyrimidine directing group | Cu(OAc)₂ / TsCl | C2-Chlorinated Indole | Catalytic, regioselective C-H chlorination | rsc.org |

| Imidazo[1,2-a]pyridine | N-Chlorosuccinimide | 3-Chloroimidazo[1,2-a]pyridine | Electrophilic chlorination | researchgate.net |

Emerging Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and harsh reaction conditions. rasayanjournal.co.in In response, green chemistry principles are increasingly being applied to develop more sustainable and environmentally benign synthetic routes. These methods aim to improve yields, reduce waste, shorten reaction times, and simplify workup procedures. rasayanjournal.co.innih.gov

Key green chemistry techniques applied to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. This technique has been successfully used for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. rasayanjournal.co.injocpr.com

Ultrasonic Synthesis: Sonication provides an alternative energy source that can promote reactions, leading to higher yields and shorter reaction times under milder conditions. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example by mechanical grinding (mechanochemistry), minimizes the use of volatile organic compounds (VOCs). rasayanjournal.co.in An eco-friendly approach for the iodination of pyrimidine derivatives has been developed using mechanical grinding under solvent-free conditions, achieving high yields in short reaction times. mdpi.comnih.gov

Multicomponent Reactions (MCRs): As mentioned in the de novo synthesis section, MCRs are inherently green as they combine three or more reactants in a single step, increasing efficiency and reducing the number of purification steps. rasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids is a core principle of green chemistry. rasayanjournal.co.injocpr.com Tetrabutylammonium bromide (TBAB) in an aqueous medium has been used as an efficient medium for the synthesis of pyrimido[4,5-d]pyrimidines. jocpr.com

These emerging methodologies offer powerful and sustainable alternatives to conventional synthetic protocols, paving the way for more efficient and environmentally responsible production of 2,5-dichloro-4-nitropyrimidine and related heterocyclic compounds. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Green Synthesis Methods

| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine Synthesis | Heating at 110-120°C in aq. TBAB | Microwave-assisted synthesis in aq. TBAB | Reaction time reduced from minutes to seconds, improved yield. | jocpr.com |

| Halogenation of Pyrimidines | Use of toxic reagents in acidic conditions (e.g., H₂SO₄) | Solvent-free mechanical grinding with solid iodine and AgNO₃ | Short reaction time (20-30 min), high yields (70-98%), avoids toxic reagents and solvents. | mdpi.comnih.gov |

| General Pyrimidine Synthesis | Use of hazardous solvents and toxic reagents | Catalysts, MCRs, microwave/ultrasound assistance, ionic liquids | Higher yields, less environmental impact, shorter reaction times, simpler workup. | rasayanjournal.co.innih.gov |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 4 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the case of 2,5-dichloro-4-nitropyrimidine, the presence of two chlorine atoms and a strongly electron-withdrawing nitro group renders the pyrimidine ring highly susceptible to nucleophilic attack.

Regioselectivity and Site Selectivity at C-2 and C-5 Chlorine Positions

The structure of this compound presents two potential sites for nucleophilic attack: the chlorine-bearing carbons at positions C-2 and C-5. The regioselectivity of the SNAr reaction is dictated by the relative electrophilicity of these two positions. In a notable example, the reaction of this compound with amino acid derivatives has been shown to proceed with high regioselectivity. Specifically, the nucleophilic substitution occurs at the C-5 position, displacing the chlorine atom at this site. acs.org This observed preference for C-5 substitution is a critical aspect of the compound's reactivity profile.

The reaction of various amino acids with this compound consistently yields products where the amino group has displaced the chlorine at the C-5 position. This regioselectivity is crucial for the controlled synthesis of more complex molecules. acs.org

| Amino Acid Derivative (Nucleophile) | Position of Substitution | Product |

|---|---|---|

| Various amino acids | C-5 | 5-amino-2-chloro-4-nitropyrimidine derivatives |

Influence of the Nitro Group at C-4 on Pyrimidine Ring Electrophilicity

The reactivity and regioselectivity of SNAr reactions on the pyrimidine ring are profoundly influenced by the electronic effects of its substituents. The nitro group at the C-4 position of this compound plays a pivotal role in activating the ring towards nucleophilic attack. As a potent electron-withdrawing group, the nitro group delocalizes the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby stabilizing it and lowering the activation energy of the reaction.

The activating effect of a nitro group is most pronounced at the ortho and para positions relative to its location. In this compound, the chlorine atom at C-5 is in the para position to the C-4 nitro group, while the chlorine at C-2 is in an ortho position. The strong para-directing effect of the nitro group significantly enhances the electrophilicity of the C-5 carbon, making it the more favorable site for nucleophilic attack. This electronic influence provides a clear rationale for the observed regioselective substitution at the C-5 position.

Reactivity with Diverse Nucleophiles

The high electrophilicity of this compound allows it to react with a wide array of nucleophiles. The nature of the nucleophile can influence reaction rates and, in some cases, the regioselectivity of the substitution.

As previously discussed, amines, including amino acid derivatives, react regioselectively at the C-5 position of this compound. This reaction is a key step in the synthesis of more complex heterocyclic systems, such as dihydropteridinone scaffolds. acs.org The reaction typically proceeds under mild conditions, highlighting the activated nature of the substrate.

| Nucleophile | Product | Observations |

|---|---|---|

| Amino acid derivatives | 5-(amino acid)-2-chloro-4-nitropyrimidine | Regioselective substitution at C-5 |

While specific experimental data for the reaction of this compound with alkoxides is not extensively detailed in the available literature, the general principles of SNAr on nitro-activated pyrimidines suggest that such reactions would be facile. It is anticipated that alkoxides would also preferentially attack the more electrophilic C-5 position.

Similarly, detailed studies on the reaction of this compound with sulfur-centered nucleophiles like thiols are not prominently reported. However, given the high nucleophilicity of thiols and the electrophilic nature of the C-5 position, a regioselective substitution at this site is the expected outcome.

Carbon-Centered Nucleophiles (e.g., Organometallics, Active Methylene (B1212753) Compounds)

The reaction of this compound with carbon-centered nucleophiles, such as organometallic reagents and active methylene compounds, is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is rendered highly electrophilic by the two ring nitrogen atoms and, crucially, by the potent electron-withdrawing nitro group at the C4 position. This activation facilitates the attack of nucleophiles, leading to the displacement of one of the chloride leaving groups.

The primary challenge in these reactions is controlling the regioselectivity of the nucleophilic attack. The two chlorine atoms are situated at distinct electronic environments: the C2 position is flanked by two nitrogen atoms, while the C5 position is adjacent to the nitro group. Generally, positions alpha (C2, C6) and gamma (C4) to the ring nitrogens are the most activated towards nucleophilic attack. However, the powerful activating effect of the C4-nitro group is expected to strongly influence the reactivity of the adjacent C5 position.

Organometallic Reagents: Strongly basic and highly nucleophilic organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to react readily with this compound. nih.govnih.gov However, their high reactivity can lead to challenges. Besides the desired SNAr reaction, side reactions such as addition to the nitro group or deprotonation of the ring (if kinetically favorable) could occur.

The regioselectivity of the addition is a key consideration. While the C2 position is electronically activated by the adjacent nitrogens, the C5 position is ortho to the strongly activating nitro group. In related systems like 2,5-dichloropyridine (B42133) and 2,5-dichloropyrimidine (B52856), cross-coupling reactions, which proceed via a different mechanism (oxidative addition), typically show a preference for the C2 position. nih.gov However, specific conditions can reverse this selectivity. nih.gov For direct nucleophilic attack by a carbanion, the outcome would depend on a delicate balance of electronic and steric factors. Computational studies on similar systems suggest that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of regioselectivity. wuxiapptec.com

Active Methylene Compounds: Carbanions derived from active methylene compounds (e.g., malonates, β-ketoesters) are softer nucleophiles compared to organometallics and are widely used in C-C bond formation via SNAr reactions. google.comresearchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., NaH, K2CO3) to generate the enolate in situ.

The reaction with a stabilized carbanion like diethyl malonate would likely proceed via nucleophilic attack at either the C2 or C5 position, displacing the corresponding chloride. The strong activation provided by the C4-nitro group would favor attack at the C5 position.

| Nucleophile Type | Reagent Example | Expected Product(s) | Key Considerations |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | 2-Chloro-5-phenyl-4-nitropyrimidine or 5-Chloro-2-phenyl-4-nitropyrimidine | Regioselectivity, potential side reactions with the nitro group. |

| Organometallic | n-Butyllithium (n-BuLi) | 2-Chloro-5-butyl-4-nitropyrimidine or 5-Chloro-2-butyl-4-nitropyrimidine | High reactivity, low temperatures required, potential for competing metallation. |

| Active Methylene | Diethyl malonate / NaH | Diethyl (2-chloro-4-nitropyrimidin-5-yl)malonate | Regioselectivity, milder reaction conditions compared to organometallics. |

Kinetic and Thermodynamic Analyses of SNAr Reactions

Nucleophilic aromatic substitution (SNAr) on this compound is expected to be a facile process due to the substantial electronic activation of the pyrimidine ring. The reaction generally proceeds through a two-step mechanism involving a resonance-stabilized Meisenheimer complex as an intermediate.

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (Cl), forming a tetrahedral intermediate known as the Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge of this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and, most significantly, onto the oxygen atoms of the C4-nitro group.

Leaving Group Departure: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the substitution product.

The kinetics of these reactions are influenced by several factors:

Nucleophilicity: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used as they can solvate the cation of the nucleophile but not the anion, thus enhancing its reactivity.

Leaving Group Ability: Chloride is a good leaving group for SNAr reactions.

Electronic Effects: The rate of reaction is dramatically increased by the presence of the electron-withdrawing nitro group at C4, which stabilizes the negative charge of the Meisenheimer intermediate. researchgate.net

Thermodynamically, the SNAr reaction is generally favorable as it results in the formation of a stable aromatic product. The regioselectivity of the reaction is determined by the relative thermodynamic stability of the two possible Meisenheimer complexes formed by attack at C2 versus C5.

Attack at C2: The negative charge in the intermediate is stabilized by both ring nitrogens.

Attack at C5: The negative charge is stabilized by one ring nitrogen and very effectively by the adjacent C4-nitro group through resonance.

Given the powerful resonance-stabilizing effect of a nitro group ortho to the site of attack, it is plausible that the transition state leading to substitution at C5 is lower in energy, making it the kinetically and thermodynamically favored pathway for many nucleophiles.

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound is a key functional handle that can be chemically transformed, most commonly into an amino group. This reduction is a pivotal step in the synthesis of various substituted pyrimidine derivatives.

Mechanistic Studies of Nitro Group Reduction under Various Conditions

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. The precise mechanism can vary depending on the reducing agent and the pH of the reaction medium.

The generally accepted pathway involves the following key intermediates:

Nitroso Compound (R-N=O): The nitro group is first reduced to a nitroso group. This is a two-electron reduction.

Hydroxylamine (B1172632) (R-NHOH): The nitroso group is further reduced to a hydroxylamine derivative. This is another two-electron reduction.

Amine (R-NH2): The final two-electron reduction of the hydroxylamine yields the primary amine.

Under catalytic hydrogenation conditions, the substrate adsorbs onto the surface of the metal catalyst (e.g., Pd). Hydrogen molecules also adsorb onto the surface and dissociate into hydrogen atoms. These reactive hydrogen atoms are then sequentially transferred to the nitro group, leading to the stepwise reduction through the nitroso and hydroxylamine intermediates to the final amine product. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C2 and C5 positions of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures. libretexts.orgnih.gov

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium catalysts are preeminent in facilitating cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are two of the most important examples. A key scientific question for the disubstituted substrate is the regioselectivity of the first coupling reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid, R-B(OH)2) with an organic halide in the presence of a palladium catalyst and a base. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

For 2,5-dichloropyrimidine, the conventional reactivity for palladium-catalyzed cross-coupling favors oxidative addition at the C2 position, which is alpha to a ring nitrogen. However, remarkable ligand- and condition-dependent selectivity has been demonstrated. In a key study, it was shown that while most conditions favor C2 coupling, the use of ligand-free "Jeffery" conditions (Pd(OAc)2, Na2CO3, NBu4Br) can achieve unprecedented and highly selective coupling at the C5 position of 2,5-dichloropyrimidine. nih.gov This suggests that by tuning the reaction conditions, one could selectively functionalize either the C2 or C5 position of this compound. The presence of the C4-nitro group would further modulate the electronic properties of the C-Cl bonds, likely enhancing the reactivity at the adjacent C5 position towards oxidative addition.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne (R-C≡CH) with an organic halide using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine (B128534) or diisopropylamine). This reaction is the most common method for synthesizing arylalkynes and enynes.

The regioselectivity of the Sonogashira coupling on dihalopyrimidines is also subject to catalyst and ligand control. elsevierpure.combohrium.comrsc.org For this compound, coupling could potentially occur at either C2 or C5. Based on the principles observed in Suzuki couplings, it is highly probable that specific palladium-ligand combinations could direct the Sonogashira reaction selectively to one of the two positions. For instance, bulky, electron-rich phosphine (B1218219) ligands often favor oxidative addition at less sterically hindered or more electronically activated positions. The C5 position, activated by the ortho-nitro group, would be a strong candidate for selective coupling under appropriate conditions.

| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product (Monosubstitution) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh3)4 / Na2CO3 | 2-Chloro-4-nitro-5-phenylpyrimidine or 5-Chloro-4-nitro-2-phenylpyrimidine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | 2-Chloro-4-nitro-5-(phenylethynyl)pyrimidine or 5-Chloro-4-nitro-2-(phenylethynyl)pyrimidine |

Transition Metal-Mediated C-N and C-O Coupling Processes

Transition metal catalysis offers a powerful toolkit for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, often providing milder and more selective alternatives to traditional nucleophilic aromatic substitution (SNAr) reactions.

In the realm of C-N bond formation, palladium-catalyzed amination reactions have been successfully applied to related chloro-substituted 5-nitropyrimidines. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with various amines in the presence of a palladium catalyst, such as Pd2(dba)3 with an appropriate ligand like (R)-BINAP, and a base like potassium carbonate, has been shown to proceed efficiently. These reactions typically occur at room temperature in a solvent like toluene, providing a facile route to mono- and di-aminated products. The specific application of these conditions to this compound would be expected to yield a variety of substituted aminopyrimidines, which are valuable intermediates in medicinal chemistry.

While specific examples of transition metal-mediated C-O coupling directly on this compound are not extensively documented in the reviewed literature, the principles of Buchwald-Hartwig and Ullmann-type etherification reactions are broadly applicable to activated aryl halides. It is plausible that under palladium or copper catalysis, this compound could react with a range of alcohols and phenols to form the corresponding ethers and aryloxy ethers. The success of such reactions would likely depend on the careful selection of the catalyst, ligand, base, and reaction conditions to achieve selective substitution at either the C2 or C5 position.

Chemoselectivity and Orthogonal Reactivity of Chlorine Substituents

The presence of two chlorine atoms at the C2 and C5 positions of the pyrimidine ring, activated by the adjacent nitro group, presents an interesting case for studying chemoselectivity and orthogonal reactivity. The electronic environment of these two positions is distinct, leading to differential reactivity towards nucleophiles.

Research on the related 2,4-dichloro-5-nitropyrimidine (B15318) has demonstrated that the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) by secondary amines. This preference is attributed to the stronger activation by the para-nitro group. However, a fascinating switch in regioselectivity has been observed when tertiary amines are used as nucleophiles. In this case, the reaction proceeds with excellent selectivity at the C2 position. This change in outcome is rationalized by an initial attack of the tertiary amine at the more sterically accessible C2 position, followed by an in situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate to yield the secondary amine product at the C2 position.

This principle of "umpolung" reactivity, where the choice of nucleophile dictates the site of substitution, highlights the potential for orthogonal functionalization of dichloronitropyrimidines. By carefully selecting the reaction partners and conditions, it is possible to sequentially and selectively replace the two chlorine atoms with different substituents, thereby enabling the synthesis of complex, differentially functionalized pyrimidine derivatives. This orthogonal reactivity is a powerful strategy for building molecular diversity from a single starting material.

| Reactant | Nucleophile | Major Product Position of Substitution | Key Reaction Feature |

|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | Secondary Amine (e.g., Diethylamine) | C4 | Classic SNAr at the more activated position. |

| 2,4-Dichloro-5-nitropyrimidine | Tertiary Amine (e.g., Triethylamine) | C2 | Initial attack at the less hindered position followed by dealkylation. |

Other Transformative Reactions and Functionalization Strategies

Beyond the substitution of its chlorine atoms, this compound can undergo other valuable chemical transformations.

Reactions Involving the Pyrimidine Nitrogen Atoms

While the pyrimidine nitrogen atoms are generally poor nucleophiles due to the electron-withdrawing nature of the ring and the nitro group, they can potentially undergo reactions under specific conditions. N-alkylation or N-arylation, for instance, could conceivably be achieved using highly reactive electrophiles or under conditions that enhance the nucleophilicity of the ring nitrogens. However, specific literature detailing such reactions for this compound is scarce. It is more common for the exocyclic amino groups, introduced via the substitution of the chloro groups, to undergo further functionalization.

A significant transformation involving the pyrimidine core is the reduction of the nitro group. This reaction is a common strategy to introduce an amino group, which can then be further modified. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel), or metal-based reductions (e.g., iron in acetic acid, zinc dust, or tin(II) chloride). The choice of reducing agent is crucial, especially when other reducible functional groups are present, to ensure chemoselectivity. For instance, catalytic hydrogenation with Raney Nickel is often preferred over Pd/C when dehalogenation of the chloro-substituents is a concern.

| Reagent | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|

| H2, Pd/C | Catalytic, various solvents | Highly efficient, but can also reduce other functional groups (e.g., dehalogenation). |

| H2, Raney Nickel | Catalytic, various solvents | Often used to avoid dehalogenation of aryl chlorides. |

| Fe, Acetic Acid | Stoichiometric, refluxing acetic acid | Mild and selective for nitro groups. |

| Zn, Acidic Conditions | Stoichiometric, e.g., acetic acid | Mild and selective for nitro groups. |

| SnCl2 | Stoichiometric, various solvents | Mild and selective for nitro groups. |

Remote Functionalization and C-H Activation (if applicable)

The concepts of remote functionalization and C-H activation represent modern strategies for the efficient modification of organic molecules. These approaches aim to functionalize positions that are not easily accessible through classical methods. In the context of this compound, these strategies are not yet well-documented.

Remote functionalization typically relies on the presence of a directing group that can bring a catalyst into proximity with a specific C-H bond, enabling its selective activation and subsequent functionalization. For a molecule like this compound, a substituent introduced at the C2 or C5 position could potentially act as such a directing group for the functionalization of other parts of the molecule or even a tethered side chain.

Direct C-H activation on the pyrimidine ring itself would be challenging due to the electron-deficient nature of the ring, which generally disfavors electrophilic-type C-H activation processes. However, the development of novel catalytic systems continues to expand the scope of C-H activation to include a wider range of heterocyclic systems. Future research may uncover conditions under which the C-H bond of the pyrimidine ring in this molecule can be directly functionalized.

Spectroscopic Characterization Methodologies and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of 2,5-dichloro-4-nitropyrimidine.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups are the pyrimidine (B1678525) ring, the chloro substituents, and the nitro group.

The pyrimidine ring itself is expected to exhibit a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring are expected to produce strong to medium intensity bands in the 1600-1400 cm⁻¹ region.

The nitro group (NO₂) is a strong infrared absorber. The asymmetric and symmetric stretching vibrations of the N=O bonds are anticipated to appear as two strong bands, typically around 1560-1520 cm⁻¹ and 1360-1345 cm⁻¹, respectively. The presence of these intense bands is a clear indicator of the nitro functionality.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| Pyrimidine Ring C=C, C=N Stretches | 1600 - 1400 | Medium to Strong |

| Symmetric NO₂ Stretch | 1360 - 1345 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature. The pyrimidine ring vibrations, especially the symmetric "ring breathing" mode, will also give rise to strong Raman signals. The C-Cl bonds, being relatively non-polar, are also expected to produce observable Raman bands.

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyrimidine Ring Stretches | 1600 - 1400 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1345 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple, as the molecule contains only one proton attached to the pyrimidine ring at the C-6 position. The chemical shift of this proton is influenced by the electronic effects of the adjacent substituents. The two chloro groups and the nitro group are all electron-withdrawing, which will deshield the H-6 proton, causing it to resonate at a relatively high chemical shift (downfield). Based on data for similar substituted pyrimidines, the chemical shift for the H-6 proton is predicted to be in the range of 8.5 - 9.5 ppm. This would appear as a singlet in the spectrum, as there are no adjacent protons to cause spin-spin coupling.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 | 8.5 - 9.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons are determined by their hybridization and the electronic effects of the attached substituents.

The carbons directly bonded to the electronegative chlorine and nitrogen atoms (C-2, C-4, and C-5) will be significantly deshielded and will appear at higher chemical shifts. The carbon bearing the nitro group (C-4) is expected to be highly deshielded. The carbon atom bonded to the single proton (C-6) will likely appear at a lower chemical shift compared to the other substituted carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-Cl) | 155 - 165 |

| C-4 (C-NO₂) | 150 - 160 |

| C-5 (C-Cl) | 120 - 130 |

| C-6 (C-H) | 145 - 155 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

While one-dimensional NMR provides valuable information, two-dimensional (2D) NMR techniques are essential for unambiguously determining the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. In the case of this compound, a COSY spectrum would be very simple, showing no cross-peaks, as there is only a single, isolated proton. This lack of correlation would confirm the presence of an isolated proton environment.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC or HMQC spectrum of this compound would be expected to show a single cross-peak, correlating the ¹H signal of H-6 with the ¹³C signal of the C-6 carbon. This would definitively assign the C-6 resonance in the ¹³C NMR spectrum.

By integrating the data from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The absorption of ultraviolet and visible light by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The pyrimidine ring, along with the chloro and nitro substituents, constitutes the chromophore system of the molecule, which dictates its absorption characteristics.

Analysis of Electronic Transitions and Absorption Characteristics

The electronic spectrum of this compound is expected to be characterized by contributions from the pyrimidine nucleus and the attached functional groups. The pyrimidine ring, an aromatic heterocycle, typically exhibits π → π* transitions. The presence of the nitro group, a strong chromophore, is anticipated to give rise to both π → π* and n → π* transitions. The lone pairs of electrons on the nitrogen and oxygen atoms of the nitro group, as well as the nitrogen atoms of the pyrimidine ring, are responsible for the n → π* transitions.

The chloro substituents act as auxochromes, which can modify the absorption characteristics of the primary chromophore. While chlorine atoms have non-bonding electrons, their primary influence is often through inductive effects, which can cause a slight shift in the absorption maxima. The specific wavelengths of maximum absorption (λmax) for this compound have not been detailed in readily available literature, but a theoretical table of expected transitions can be proposed based on the electronic structure of the molecule.

| Expected Electronic Transition | Chromophore | Anticipated Wavelength Range (nm) |

|---|---|---|

| π → π | Pyrimidine ring | ~200-300 |

| n → π | Pyrimidine ring (N atoms) | ~270-350 |

| π → π | Nitro group | ~200-280 |

| n → π | Nitro group (O atoms) | >300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the precise molecular weight of this compound and for elucidating its fragmentation pattern upon ionization. The exact mass of the molecule can be calculated from its molecular formula, C₄HCl₂N₃O₂.

The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, with contributions from the ³⁵Cl and ³⁷Cl isotopes.

Upon electron impact ionization, the molecular ion of this compound is expected to undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern provides valuable information about the structural connectivity of the molecule. Plausible fragmentation pathways include the loss of the nitro group (NO₂), a chlorine atom (Cl), or a combination of these and other small molecules. A predicted fragmentation pattern is detailed in the table below.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Plausible Neutral Loss |

|---|---|---|

| [C₄HCl₂N₃O₂]⁺ (Molecular Ion) | 193/195/197 | - |

| [C₄HCl₂N₂]⁺ | 147/149/151 | NO₂ |

| [C₄HClN₃O₂]⁺ | 158/160 | Cl |

| [C₄HClN₂]⁺ | 112/114 | Cl, NO₂ |

| [C₄HN₃O₂]⁺ | 123 | 2Cl |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available information, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, a detailed experimental analysis of its solid-state structure is not currently possible.

Precise Molecular Geometry and Bond Parameters

Without experimental crystallographic data, a definitive table of bond lengths and angles for this compound cannot be constructed. Theoretical calculations, such as those based on density functional theory (DFT), could provide predicted geometric parameters, but these would await experimental verification.

Computational Chemistry and Theoretical Modeling of 2,5 Dichloro 4 Nitropyrimidine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) of a wavefunction into localized one-center ("lone pair") and two-center ("bond") elements, which align with the familiar Lewis structure representation of a molecule. uni-muenchen.dewikipedia.org This approach is particularly useful for quantifying intramolecular charge transfer (ICT) and understanding molecular stability by examining delocalization effects. wikipedia.orgnih.gov

For 2,5-dichloro-4-nitropyrimidine, the pyrimidine (B1678525) ring, substituted with two electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitro group, creates a significant potential for intramolecular charge transfer. NBO analysis elucidates this by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.dewikipedia.org The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu

Key interactions within this compound would likely involve:

Donation from the lone pairs (n) of the pyrimidine nitrogen atoms into the antibonding orbitals (π*) of the C=C and C=N bonds.

Donation from the lone pairs of the oxygen atoms in the nitro group into the antibonding orbitals (σ*) of the N-O bonds.

Significant delocalization from the π orbitals of the pyrimidine ring into the π* orbitals of the nitro group, which is characteristic of push-pull systems and is a primary driver of ICT. researchgate.net

Table 1: Hypothetical NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C2-N3) | High | Lone Pair -> Antibond |

| LP (1) N3 | π* (C2-N1) | High | Lone Pair -> Antibond |

| π (C5-C6) | π* (N4-C4) | Very High | Pi Bond -> Pi Antibond (Ring to Nitro Group) |

| LP (2) O (Nitro) | σ* (N4-O) | Moderate | Lone Pair -> Sigma Antibond |

Note: This table is illustrative. Actual E(2) values would require specific quantum chemical calculations.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions, providing insights into thermodynamic and kinetic aspects that govern reaction outcomes. escholarship.org For this compound, an electron-deficient system, studies would likely focus on nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the chlorine atoms.

A critical aspect of studying reaction mechanisms is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. researchgate.net Quantum mechanical calculations, often using Density Functional Theory (DFT), can locate the geometry of these transient structures. scielo.br

For a hypothetical SNAr reaction on this compound, computational modeling would map the potential energy surface for the approach of a nucleophile (e.g., an amine or an alkoxide) to the pyrimidine ring. This would involve calculating the energy of the reactants, the intermediate Meisenheimer complex, the transition state for its formation and collapse, and the final product. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. scielo.br

This compound presents multiple reactive sites, leading to questions of regioselectivity (which chlorine is substituted) and chemoselectivity (does the nucleophile attack a carbon or another site). Computational studies can predict the most likely outcome by comparing the activation energies for all possible reaction pathways. scielo.brrsc.org

For instance, a nucleophile could attack the carbon at position 2 (C2) or position 5 (C5). By calculating the activation energies for both pathways, a direct comparison can be made. The pathway with the lower activation barrier will be the kinetically favored one, and the corresponding product will be the major isomer formed. researchgate.net The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, and theoretical models can precisely quantify its influence on the relative stability of the transition states for attack at different positions.

Solvation Models and Solvent Effects in Computational Studies

Chemical reactions are profoundly influenced by the solvent in which they are performed. nih.gov Computational solvation models are essential for accurately simulating reactions in the liquid phase. These models are generally classified as implicit or explicit. nih.govwikipedia.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ucsb.edunih.gov This approach is computationally efficient and captures the average electrostatic effects of the solvent on the solute. ucsb.edu

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost. nih.gove-bookshelf.de

For a polar molecule like this compound, the choice of solvent can dramatically affect its properties and reactivity. Computational studies would use solvation models to predict how the stability of reactants, transition states, and products changes in different solvents (e.g., polar protic vs. aprotic). This is crucial for understanding solvent-dependent reaction rates and selectivities. e-bookshelf.de

Analysis of Non-Covalent Interactions within the Compound and its Assemblies (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

Non-covalent interactions (NCIs) are fundamental in determining how molecules pack in the solid state and form larger assemblies. mdpi.commdpi.com Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) are used to visualize and quantify these weak interactions.

Hirshfeld Surface Analysis maps the electron distribution of a molecule in a crystal to visualize intermolecular contacts. nih.govmdpi.com The surface is colored to show contacts that are shorter than, equal to, or longer than the van der Waals radii, highlighting key interactions. mdpi.comresearchgate.net For this compound, important contacts would likely include:

Halogen bonding: Interactions between a chlorine atom and a nitrogen or oxygen atom of a neighboring molecule.

π-π stacking: Interactions between the electron-deficient pyrimidine rings.

C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds involving the ring hydrogen and the nitro group or pyrimidine nitrogens.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

| Cl···N/N···Cl | High |

| Cl···O/O···Cl | High |

| C···H/H···C | Moderate |

| H···H | Low |

| C···C (π-stacking) | Moderate |

| O···H/H···O | Moderate |

Note: This table provides a hypothetical breakdown of interactions based on the functional groups present.

Thermodynamic Stability and Isomeric Interconversion Studies

Computational chemistry allows for the calculation of key thermodynamic properties, such as the enthalpy of formation (ΔHf) and Gibbs free energy (ΔG), which define the stability of a molecule. escholarship.org By calculating these values for this compound, its intrinsic stability can be assessed.

Furthermore, these methods can be used to study the relative stability of different isomers. For example, if one were to consider the isomers this compound and 4,5-dichloro-2-nitropyrimidine, their Gibbs free energies could be calculated. The isomer with the lower free energy would be predicted to be the more thermodynamically stable. Such studies can also map the energy barrier for the interconversion between isomers, providing insight into their potential to rearrange under certain conditions.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Substituted Pyrimidines and Fused Heterocyclic Systems

The chemical reactivity of 2,5-dichloro-4-nitropyrimidine makes it an excellent starting material for creating diverse substituted pyrimidines. The chlorine atoms at the C2 and C5 positions can be selectively replaced by a variety of nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic construction of 2,5-disubstituted pyrimidine (B1678525) derivatives. growingscience.com The presence of the electron-withdrawing nitro group further activates the pyrimidine ring, facilitating these substitution reactions.

Furthermore, this compound is a key intermediate in the synthesis of fused heterocyclic systems, which are organic compounds where two or more rings are joined together. keyorganics.net These complex structures often exhibit significant biological and pharmacological activities. keyorganics.nettandfonline.com Synthetic strategies frequently involve an initial substitution reaction on the this compound core, followed by an intramolecular cyclization step to form the fused ring. For example, a (het)aryl-pyrimidine, formed via cross-coupling, can be converted to a fused deazapurine heterocycle through subsequent azidation and thermal cyclization. nih.gov This approach enables the construction of novel polycyclic systems that would be challenging to assemble through other methods. nih.gov

Table 1: Examples of Synthetic Transformations using Dichloronitropyrimidine Scaffolds

| Starting Material | Reagent/Reaction Type | Product Class | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine (B15318) | Amines (SNAr) | 2-Chloro-4-amino-5-nitropyrimidine derivatives | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | 4-Chloro-N,N-diethyl-5-nitro-2-pyrimidinamine | nih.gov |

| (Het)aryl-substituted dichloropyrimidine | Azidation, Thermal Cyclization | Fused deazapurine heterocyles | nih.gov |

Utilization in the Development of Agrochemical Intermediates (e.g., Herbicides, Fungicides)

The pyrimidine scaffold is a core component in numerous agrochemicals, including herbicides and fungicides, due to its ability to interact with various biological targets in weeds and pathogens. growingscience.commdpi.com this compound serves as a crucial intermediate for the synthesis of these agriculturally significant compounds. nih.gov Its reactive nature allows for the introduction of specific functional groups required for bioactivity.

The development of new agrochemicals often relies on identifying molecular targets that are present in the pest but not the crop. nih.gov For instance, certain enzymes in the biosynthetic pathways of fungi are also found in plants, making them potential targets for compounds that could function as both herbicides and fungicides. nih.gov Pyrimidine derivatives synthesized from precursors like this compound can be tailored to inhibit such targets. Research has shown that some fungicides exhibit herbicidal effects on common arable weeds, underscoring the chemical overlap in these fields. nih.gov The versatility of the dichloronitropyrimidine starting material allows chemists to systematically modify the pyrimidine core to optimize potency and selectivity against specific agricultural pests. nih.gov

Strategies for Combinatorial Library Synthesis and Diversification Based on the Pyrimidine Scaffold

Combinatorial chemistry is a powerful technique used in drug and agrochemical discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. The goal is to identify "hit" compounds with desired biological activity. The pyrimidine scaffold is an excellent base for creating such libraries due to its multiple points for diversification.

This compound is an ideal starting point for building combinatorial libraries. The two distinct chlorine atoms can be sequentially or simultaneously reacted with different sets of building blocks (e.g., a diverse collection of amines or alcohols), leading to a large array of unique products. This systematic approach allows for the exploration of the structure-activity relationship (SAR), which is fundamental to optimizing a compound's properties.

One advanced strategy involves a "deconstruction-reconstruction" sequence, where a pyrimidine compound is converted into a reactive intermediate that can then be used to form various other nitrogen-containing heterocyles. This effectively diversifies the initial pyrimidine core, providing access to analogues that would be difficult to obtain otherwise. By leveraging the reactivity of the pyrimidine scaffold derived from this compound, researchers can efficiently generate tailored libraries to accelerate the discovery of new bioactive molecules.

Table 2: Principles of Pyrimidine Scaffold Diversification

| Strategy | Description | Application | Reference |

|---|---|---|---|

| Parallel Synthesis | Reacting the pyrimidine core with a set of diverse building blocks in separate reaction wells. | Generation of hundreds to thousands of distinct compounds for screening. | |

| Positional Scanning | Systematically fixing a substituent at one position while varying substituents at other positions to create mixtures. | Deconvolution of activity to identify key structural features. |

| Deconstruction-Reconstruction | Cleaving the pyrimidine ring to form a reactive building block, which is then used to synthesize new heterocyclic systems. | Accessing novel heterocyclic cores beyond simple substitution. | |

Application in the Synthesis of Specialty Materials and Functional Polymers

Beyond biological applications, pyrimidine derivatives are utilized in materials science for the creation of specialty materials and functional polymers. Functional polymers are macromolecules designed with specific chemical groups to impart desired properties, such as electronic conductivity, light emission, or metal-chelating abilities.

The highly functionalized nature of this compound makes it a candidate for incorporation into polymer structures. It can be used to synthesize novel monomers that are subsequently polymerized. For instance, pyrimidine-containing conjugated polymers have been synthesized that exhibit interesting photophysical and electrochemical properties, making them suitable for applications like polymer light-emitting diodes (PLEDs). nih.gov

Alternatively, the reactivity of the chloro groups allows for its use in post-polymerization modification (PPM). researchgate.net In this approach, a pre-formed polymer with reactive sites is treated with a compound like this compound to attach the pyrimidine unit onto the polymer backbone. researchgate.net This method is highly valuable for introducing specific functionalities, such as metal-binding sites or groups that alter the polymer's solubility or thermal properties, thereby creating advanced materials with tailored characteristics.

Q & A

Q. How can researchers optimize the synthesis of 2,5-Dichloro-4-nitropyrimidine while minimizing byproduct formation?

- Methodological Answer : The synthesis typically involves nitration and chlorination steps. To optimize yield and purity:

- Use controlled temperatures during nitration (e.g., 0–5°C) to prevent over-nitration, as excessive heat may lead to decomposition or undesired isomers like 4,6-dichloro-5-nitropyrimidine .

- Employ HPLC with UV detection to monitor intermediate stages, ensuring selective chlorination at the 2- and 5-positions. Reference standards of related pyrimidines (e.g., 4,6-dichloro derivatives) can aid in identifying byproducts .

- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient to separate isomers, as polarity differences between 2,5- and 4,6-substituted products are exploitable .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. For example, the nitro group’s deshielding effect on adjacent protons can distinguish 4-nitro from 5-nitro isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClNO has a theoretical mass of 193.976 g/mol) and detects halogen isotope patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially when synthesizing derivatives like N-(2,5-dichloro-4-nitrophenyl)acetamide .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound’s nitro group may pose mutagenic risks .

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates, as chlorinated nitropyrimidines can release toxic fumes under decomposition .

- Waste Disposal : Neutralize residues with a 10% sodium bicarbonate solution before disposal, as acidic or basic conditions may destabilize the nitro group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost. This approach accounts for exact exchange effects critical for nitro-group electron-withdrawing behavior .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency analysis. For higher accuracy in nitro-group charge distribution, use def2-TZVP basis sets .

- Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites, guiding derivatization strategies (e.g., substitution at the 6-position for drug design) .

Q. How should researchers address contradictory spectral data in structural elucidation of this compound derivatives?

- Methodological Answer :

- Triangulation : Cross-validate NMR, MS, and IR data. For example, if NMR suggests a nitro group at C4 but MS indicates a chlorine loss, re-examine synthetic conditions for potential isomerization .

- Dynamic NMR Experiments : Resolve ambiguities in tautomeric forms (e.g., nitro-enol equilibria) by analyzing temperature-dependent NMR shifts .

- Independent Synthesis : Replicate key intermediates (e.g., 3-amino-2,5-dichloropyridine) to confirm regiochemical assignments and rule out synthetic pathway errors .

Q. What mechanistic insights govern the nucleophilic aromatic substitution (SNAr) reactions of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) to determine activation parameters. Polar aprotic solvents (e.g., DMF) enhance leaving-group departure by stabilizing transition states .

- Leaving-Group Effects : The 4-nitro group strongly activates the pyrimidine ring for substitution at C2 and C5 due to its meta-directing and electron-withdrawing nature. Compare reactivity with non-nitrated analogs (e.g., 2,5-dichloropyrimidine) to quantify nitro-group contributions .

- Computational Modeling : Use DFT to map potential energy surfaces (PES) for SNAr pathways, identifying rate-determining steps (e.g., Meisenheimer complex formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.